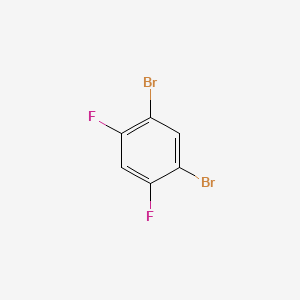

1,5-Dibromo-2,4-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZKAPOPPRMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441851 | |

| Record name | 1,5-Dibromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28342-75-8 | |

| Record name | 1,5-Dibromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromo-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 1,5-Dibromo-2,4-difluorobenzene: Characterization and NMR Spectroscopy

Abstract

This comprehensive technical guide provides a detailed protocol for the characterization of 1,5-Dibromo-2,4-difluorobenzene, a key building block in the pharmaceutical and agrochemical industries.[1] This document outlines the core physicochemical properties, safety and handling procedures, and a deep dive into its spectroscopic analysis, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the structural confirmation and purity assessment of this versatile compound.

Introduction

This compound (CAS No. 28342-75-8) is a substituted aromatic compound with the molecular formula C₆H₂Br₂F₂.[1] Its unique substitution pattern, featuring two bromine and two fluorine atoms, makes it a highly reactive and valuable intermediate in organic synthesis. The precise characterization of this molecule is paramount to ensure the integrity and success of downstream applications, including the synthesis of complex organic materials, dyes, and polymers.[1] This guide provides a multi-faceted approach to its characterization, leveraging a suite of spectroscopic techniques.

Physicochemical Properties & Safety

A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound scientific practice.

Physicochemical Data

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 28342-75-8 | [2] |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |

| Molecular Weight | 271.88 g/mol | [2] |

| Appearance | White to almost white powder or lump | [3] |

| Melting Point | 29.0 to 33.0 °C | [1][3] |

| Boiling Point | 100 °C at 25 Torr | [1] |

| Density | 2.088 g/cm³ | [1] |

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification : This compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Precautionary Measures :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Comprehensive Spectroscopic Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and characterization of this compound. The following workflow provides a logical sequence for analysis.

Caption: Experimental workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected non-polar to moderately polar nature. Its residual proton signal at ~7.26 ppm serves as a convenient chemical shift reference for ¹H NMR.

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Dissolution : Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Data Acquisition : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[6]

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be complex due to proton-fluorine couplings.

-

Chemical Shift : The two aromatic protons are in different chemical environments and are expected to resonate in the aromatic region (typically 6.5-8.0 ppm).[7][8]

-

Splitting Patterns :

-

Each proton will be split by the other proton (meta-coupling, ³JHH, typically 2-3 Hz).[9]

-

Crucially, each proton will also be split by the two fluorine atoms. The coupling to the ortho-fluorine (³JHF) will be larger than the coupling to the para-fluorine (⁵JHF).

-

This will result in two complex multiplets, likely appearing as doublet of doublets of doublets (ddd) or similar complex patterns.

-

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

-

Chemical Shift : Aromatic carbons typically appear between 120-150 ppm.[8] Due to the symmetry of the molecule, three distinct carbon signals are expected.

-

Carbon-Fluorine Coupling : A key feature will be the large one-bond carbon-fluorine coupling (¹JCF), which can range from 240-250 Hz.[10] The carbons directly attached to fluorine will appear as doublets. The other carbons will also show smaller, longer-range couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: Analysis and Interpretation

¹⁹F NMR is a highly sensitive technique and is crucial for fluorine-containing compounds.[11][12]

-

Chemical Shift : Fluorine chemical shifts have a very wide range.[11][13] For fluorobenzenes, signals typically appear between -100 and -200 ppm relative to a reference like CFCl₃.[13][14]

-

Splitting Patterns : The two fluorine atoms are not equivalent.

-

They will split each other (meta-coupling, ⁴JFF).

-

Each fluorine will be split by the two non-equivalent protons (ortho ³JFH and para ⁵JFH).

-

This will result in two complex multiplets.

-

Predicted NMR Data Summary and Coupling Scheme

The following table summarizes the expected NMR data.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | ~7.0 - 8.0 | Complex Multiplet | JHH, JHF |

| ¹³C | ~110 - 160 | Doublets (for C-F) and singlets/multiplets | ¹JCF, nJCF |

| ¹⁹F | ~ -100 to -140 | Complex Multiplet | JFF, JFH |

The intricate spin-spin coupling network within the molecule is visualized below.

References

- 1. Cas 28342-75-8,this compound | lookchem [lookchem.com]

- 2. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 28342-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. azom.com [azom.com]

- 14. colorado.edu [colorado.edu]

reactivity and properties of 1,5-Dibromo-2,4-difluorobenzene

An In-Depth Technical Guide to 1,5-Dibromo-2,4-difluorobenzene: Reactivity, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly versatile and reactive halogenated aromatic compound. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's behavior, grounded in mechanistic principles and practical laboratory applications. We will delve into its synthesis, core reactivity in transformative cross-coupling reactions, and its utility as a foundational building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Introduction and Strategic Importance

This compound (CAS RN: 28342-75-8) is a key synthetic intermediate whose value lies in the strategic placement of its four halogen substituents.[1] The two bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions and as sites for halogen-metal exchange. Concurrently, the two fluorine atoms significantly influence the electronic properties of the benzene ring, enhancing metabolic stability and modulating the binding affinity of derivative molecules, a highly desirable trait in medicinal chemistry.[1][2] This unique combination of reactive handles and modulating groups makes it an indispensable tool for constructing complex molecular architectures.[1]

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in any experimental setting. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 28342-75-8 | [3] |

| Molecular Formula | C₆H₂Br₂F₂ | [3] |

| Molecular Weight | 271.89 g/mol | [1][3] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 29.0 to 33.0 °C | [1] |

| Boiling Point | 100 °C (25 Torr); 102 °C (26 mmHg) | [1] |

| Density | 2.088 g/cm³ | |

| Purity | ≥ 98% (GC) | [1] |

Safety Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The compound is typically synthesized via the electrophilic bromination of a suitable precursor. A common and efficient method involves the direct bromination of 1-bromo-2,4-difluorobenzene.[4] The fluorine atoms are deactivating, but the bromine atom directs the incoming electrophile to the ortho and para positions. The position para to the existing bromine is the most sterically accessible and electronically favored, leading to the desired 1,5-dibromo product.

Workflow for Synthesis

Caption: A typical laboratory workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following is a representative protocol based on established procedures and should be adapted and optimized as necessary.[4]

-

To a stirred solution of 1-bromo-2,4-difluorobenzene (171 mmol) in dichloromethane (100 mL), add iron powder (56 mmol) as a catalyst.

-

Slowly add a solution of bromine (214 mmol) in dichloromethane (25 mL) dropwise to the suspension over a period of 30 minutes. The reaction is exothermic and may require cooling to maintain room temperature.

-

Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, slowly and carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (200 mL) to quench the excess bromine. Continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (3 x 80 mL).

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary. A typical yield for this procedure is around 86%.[4]

Core Reactivity: A Hub for Molecular Construction

The true utility of this compound lies in its predictable and versatile reactivity. The two C-Br bonds can be functionalized sequentially or simultaneously, offering a platform for creating complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5][6] This reaction is fundamental in the synthesis of biaryls, which are prevalent structures in pharmaceuticals and liquid crystals.[6][7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol outlines a typical procedure for a Suzuki-Miyaura reaction.[9]

-

In a pressure-rated flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired boronic acid or ester (1.1 eq for mono-coupling or 2.2 eq for di-coupling), and a base such as cesium carbonate (2.5 eq).

-

Place the vessel under an inert atmosphere (Argon or Nitrogen).

-

Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Sparge the mixture with argon for 10-15 minutes to degas the solution.

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) overnight.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired biaryl product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a versatile route to synthesize aryl amines.[10][11] This reaction has become indispensable in pharmaceutical synthesis, where the aryl amine moiety is a common pharmacophore.[10][12] The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13][14]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination This protocol outlines a general procedure for a Buchwald-Hartwig amination.

-

To an oven-dried, inert-atmosphere-flushed flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).

-

Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq for mono-amination).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 °C to 110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Lithiation and Aryne Formation

The bromine atoms of this compound are susceptible to halogen-lithium exchange upon treatment with strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures.[15][16] This reaction generates a highly reactive aryllithium intermediate, which can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.

Furthermore, this lithiation can be a gateway to aryne chemistry. Elimination of lithium bromide from a 1-lithio-2-bromo intermediate can generate a highly strained and reactive 4-bromo-2,5-difluorobenzyne. This aryne can then participate in cycloaddition reactions, for example, with dienes like furan, to rapidly build molecular complexity.[17][18]

Caption: General workflow for lithiation and subsequent electrophilic trapping.

Applications in Synthesis

The versatile reactivity of this compound makes it a valuable precursor in several high-value chemical industries.

-

Pharmaceutical Industry : It is a building block for producing active pharmaceutical ingredients (APIs).[1] The difluorophenyl motif is a common feature in modern drugs, contributing to improved pharmacokinetic profiles.[2][19]

-

Agrochemical Industry : It serves as an intermediate in the synthesis of advanced herbicides, fungicides, and pesticides, where the specific halogenation pattern can lead to enhanced efficacy and target specificity.[1]

-

Material Science : The compound is used to create specialty polymers, coatings, and fluorescent dyes.[1][20] Its derivatives can be incorporated into organic electronic materials, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for molecular design and synthesis. Its well-defined reactive sites—the two bromine atoms—coupled with the electronically modifying fluorine atoms, provide chemists with a powerful tool for constructing complex molecules with precision and control. From the robust and reliable palladium-catalyzed cross-coupling reactions to the nuanced reactivity of organolithium intermediates, this compound offers multiple pathways to high-value products. A comprehensive understanding of its properties and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 28342-75-8 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. growingscience.com [growingscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. nbinno.com [nbinno.com]

1,5-Dibromo-2,4-difluorobenzene CAS number and supplier

An In-Depth Technical Guide to 1,5-Dibromo-2,4-difluorobenzene for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of this compound. We will delve into its core properties, applications, and provide a field-proven experimental protocol to demonstrate its utility as a versatile building block in modern organic synthesis.

Core Compound Identification and Properties

This compound is a halogenated aromatic compound distinguished by a unique substitution pattern that makes it a highly valuable intermediate.[1] Its chemical structure features two bromine atoms and two fluorine atoms, imparting specific reactivity profiles that are sought after in the synthesis of complex molecules.

-

CAS Number : 28342-75-8[2]

-

Molecular Formula : C₆H₂Br₂F₂[2]

-

Synonyms : 1,3-Dibromo-4,6-difluorobenzene, 2,4-Difluoro-1,5-dibromobenzene

The strategic placement of two different halogens offers chemists orthogonal reactivity. The bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the electronic properties of the benzene ring, often enhancing the metabolic stability and binding affinity of derivative molecules in pharmaceutical applications.[3][4]

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 271.88 g/mol | [2] |

| Appearance | White to pale yellow powder or lump | [5] |

| Melting Point | 29.0 to 33.0 °C | [5] |

| Boiling Point | 100 °C at 25 Torr | |

| Density | 2.088 g/cm³ | |

| Flash Point | 75.588 °C | |

| Storage | Room temperature, in a dry, cool, well-ventilated place | [6] |

Strategic Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile building block for creating more complex molecular architectures.

-

Pharmaceutical Synthesis : This is a primary application area. The difluorobenzene motif is a common feature in many active pharmaceutical ingredients (APIs). Fluorine substitution is known to improve key drug properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] The bromine atoms serve as convenient points for introducing further complexity via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many drugs.[7]

-

Agrochemical Industry : Similar to pharmaceuticals, the introduction of fluorine atoms can enhance the efficacy and stability of herbicides and pesticides.[1][8] This compound serves as a precursor for developing next-generation crop protection agents.

-

Material Science : It is used in the synthesis of advanced materials, including specialty polymers and coatings that require high thermal stability and chemical resistance.[1][8] The unique electronic properties imparted by the halogen substituents also make it a candidate for developing organic electronic materials.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides an authoritative, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.

Objective : To synthesize 1-Bromo-2,4-difluoro-5-(aryl)benzene through a selective mono-coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst : A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its high efficiency in forming carbon-carbon bonds. The bulky phosphine ligands are crucial for the stability and catalytic activity of the Pd(0) species.

-

Base : A base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. It is a moderately strong base, which is often sufficient and helps to avoid side reactions.

-

Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the aromatic halide and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently occurs at the interface.

-

Reaction Temperature : Elevated temperatures (e.g., 80-100 °C) are typically necessary to drive the catalytic cycle forward at a reasonable rate.

Step-by-Step Methodology

-

Reactor Setup : To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition : Under the inert atmosphere, add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup and Isolation : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure mono-coupled product.

Illustrative Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura mono-coupling reaction.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. While a specific, comprehensive toxicological profile for this exact compound is not fully detailed, data from similar chemicals provides authoritative guidance.

-

General Hazards : Combustible material. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

First Aid Measures :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][9]

-

Skin Contact : Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6][9]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][10]

-

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[6][10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Commercial Suppliers

This compound is available from several reputable chemical suppliers. Purity and available quantities may vary.

| Supplier | Purity | Notes |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Available as a white to almost white powder or lump.[5] |

| Chem-Impex | Varies | Marketed as a building block for organic synthesis, pharmaceuticals, and agrochemicals.[1] |

| Win-Win chemical CO., Limited | 98% | Available in quantities of 1kg, 5kg, 10kg.[11] |

| Henan Fengda Chemical Co., Ltd | 99% | Available in various quantities.[11] |

| Zhengzhou Alfa Chemical Co.,Ltd | 96% | Offers a range of package sizes from 5g to 25kg.[11] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 28342-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

Introduction: The Strategic Value of Fluorinated Aromatics

An In-depth Technical Guide to the Fundamental Chemistry of Dibromodifluorobenzene Isomers

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a cornerstone strategy for molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and lipophilicity.[2][3] Among the vast array of fluorinated building blocks, dibromodifluorobenzenes represent a particularly versatile and powerful class of intermediates.

These structures offer a unique combination of functionalities: two fluorine atoms that impart desirable electronic and pharmacokinetic properties, and two bromine atoms that serve as reactive handles for sophisticated molecular construction. The bromine atoms are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.[4][5] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the fundamental chemistry of the six dibromodifluorobenzene isomers, covering their synthesis, spectroscopic differentiation, and reactivity, with a focus on their application as strategic synthons in complex molecule synthesis.

PART 1: Isomeric Landscape and Physicochemical Properties

The constitutional isomerism of dibromodifluorobenzene gives rise to six distinct structures, each with a unique spatial arrangement of substituents. This arrangement dictates the molecule's symmetry, dipole moment, and crystal packing efficiency, which in turn governs its macroscopic physical properties such as melting and boiling points.

The six isomers are:

-

1,2-Dibromo-3,4-difluorobenzene

-

1,2-Dibromo-3,5-difluorobenzene

-

1,2-Dibromo-4,5-difluorobenzene

-

1,3-Dibromo-2,4-difluorobenzene

-

1,3-Dibromo-2,5-difluorobenzene

-

1,4-Dibromo-2,5-difluorobenzene

The relationship between molecular structure and melting point is particularly noteworthy. As observed in simpler systems like isomeric dibromobenzenes, molecules with higher symmetry, such as the 1,4-disubstituted isomer, tend to pack more efficiently into a crystal lattice.[6][7] This results in stronger intermolecular forces and, consequently, a higher melting point compared to its less symmetrical ortho- and meta-counterparts.[6]

Table 1: Physicochemical Properties of Key Dibromodifluorobenzene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | C₆H₂Br₂F₂ | 271.88 | White solid | 65 | 209 |

| 1,3-Dibromo-4,6-difluorobenzene | 131232-23-2 | C₆H₂Br₂F₂ | 271.88 | - | - | - |

| 1,2-Dibromo-4,5-difluorobenzene | 64695-74-9 | C₆H₂Br₂F₂ | 271.88 | - | 35-39 | - |

Data for all isomers is not consistently available in public databases. The provided data is for the most commonly cited isomers.[8]

PART 2: Synthetic Methodologies

The regioselective synthesis of specific dibromodifluorobenzene isomers is a critical challenge that relies on controlling the directing effects of the halogen substituents on the aromatic ring. Several strategies are employed, starting from readily available difluorobenzene precursors.

Key Synthetic Approaches

-

Electrophilic Bromination: The direct bromination of difluorobenzenes is a common approach. The fluorine atoms are ortho-, para-directing but deactivating groups. The regioselectivity of the second bromination is dictated by the combined directing effects of the two fluorine atoms and the first bromine atom. Careful control of reaction conditions (catalyst, temperature, and stoichiometry) is essential to achieve the desired isomer and minimize the formation of byproducts.

-

Lithiation and Bromination: A powerful method for achieving specific substitution patterns involves directed ortho-metalation (DoM).[9][10] Fluorine is a strong ortho-directing group for lithiation. Treatment of a difluorobenzene with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can generate a specific lithiated intermediate, which is then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄).[9][11] This approach offers high regioselectivity that is often complementary to electrophilic substitution.

-

Sandmeyer Reaction: This classical transformation allows for the conversion of an amino group on a difluoroaniline into a bromide. Diazotization of the aniline with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst, provides a reliable route to specific isomers that may be difficult to access otherwise.[12]

Diagram: Synthetic Pathways to Dibromodifluorobenzene Isomers

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Structure-melting relations in isomeric dibromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dibromo-2,5-difluorobenzene(327-51-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 10. ias.ac.in [ias.ac.in]

- 11. chimia.ch [chimia.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Fluorinated Benzene Saga: From Explosive Beginnings to Blockbuster Drugs

An In-depth Technical Guide on the Discovery and History of Fluorinated Benzene Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Unassuming Power of a Single Atom

In the vast landscape of organic chemistry, the substitution of a single hydrogen atom with fluorine on a benzene ring appears to be a subtle modification. However, this seemingly minor alteration unleashes a cascade of unique physicochemical properties, profoundly influencing molecular stability, lipophilicity, and metabolic fate. This guide delves into the rich and often challenging history of fluorinated benzene derivatives, tracing their journey from early, hazardous synthetic endeavors to their current indispensable role in modern medicine, agriculture, and materials science. For the discerning researcher, understanding this history is not merely an academic exercise; it provides a crucial context for contemporary research and illuminates the fundamental principles that continue to drive innovation in organofluorine chemistry.

The Dawn of Aromatic Fluorination: A Treacherous Path

The story of fluorinated benzenes is intrinsically linked to the taming of elemental fluorine, a notoriously reactive and dangerous element. Early attempts at direct fluorination of benzene were fraught with peril, often resulting in violent, uncontrollable reactions and a complex mixture of products, if not outright explosions.[1][2][3] This inherent challenge spurred chemists to seek more controlled and indirect methods for introducing fluorine into the aromatic nucleus.

The first successful synthesis of a simple fluorinated aromatic compound, benzoyl fluoride, was achieved by Alexander Borodin in 1862.[4] He accomplished this not by direct fluorination, but through a halogen exchange reaction, treating benzoyl chloride with potassium bifluoride. This pioneering work laid the conceptual groundwork for future, more sophisticated methods. However, the direct incorporation of fluorine onto the benzene ring to form fluorobenzene remained an elusive goal for several more decades.

It was not until 1886 that O. Wallach at the University of Bonn reported the first synthesis of fluorobenzene.[5] His two-step method, while historically significant, was cumbersome and indicative of the challenges of the era.

Experimental Protocol: Wallach's Synthesis of Fluorobenzene (1886)

Step 1: Formation of a Triazene from Phenyldiazonium Chloride

-

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to produce phenyldiazonium chloride.

-

Coupling with Piperidine: The resulting phenyldiazonium chloride solution is then reacted with two equivalents of piperidine to form the 1-phenyl-3,3-pentamethylenetriazene.

Step 2: Cleavage of the Triazene with Hydrofluoric Acid

-

Reaction: The isolated triazene is carefully treated with hydrofluoric acid.

-

Decomposition: The triazene cleaves upon reaction with HF, releasing nitrogen gas and forming fluorobenzene, along with the piperidinium fluoride salt.

Causality Behind the Experimental Choices: Wallach's indirect approach was a necessity born from the extreme reactivity of the available fluorinating agents. By first forming a stable diazonium salt derivative (the triazene), he could then introduce the fluoride ion under more controlled conditions, avoiding the violent reactions associated with direct fluorination. This multi-step strategy highlights the early ingenuity required to handle the unique challenges of fluorine chemistry.

The Balz-Schiemann Reaction: A Paradigm Shift in Aryl Fluoride Synthesis

The landscape of aromatic fluorination was revolutionized in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[6] This reaction provided a much more reliable and general method for the synthesis of aryl fluorides from aromatic amines.[6][7] The process involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF4), which forms a stable diazonium tetrafluoroborate salt.[6] This salt can often be isolated and then thermally decomposed to yield the corresponding aryl fluoride.[8][9][10]

Experimental Protocol: A Typical Balz-Schiemann Reaction

Step 1: Diazotization and Precipitation of the Diazonium Tetrafluoroborate Salt

-

Dissolution: Aniline (or a substituted aniline) is dissolved in aqueous fluoroboric acid.

-

Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Precipitation: The aryl diazonium tetrafluoroborate salt, being sparingly soluble, precipitates from the reaction mixture.

-

Isolation: The precipitated salt is collected by filtration, washed with cold water, and then with a cold, non-reactive organic solvent (e.g., diethyl ether) to aid in drying.

Step 2: Thermal Decomposition

-

Drying: The isolated diazonium salt is thoroughly dried, as the presence of moisture can lead to the formation of phenolic byproducts.

-

Decomposition: The dry salt is gently heated (often in the absence of a solvent) until the evolution of nitrogen gas and boron trifluoride ceases. The decomposition can be vigorous and should be performed with appropriate safety precautions.

-

Purification: The resulting crude aryl fluoride is then purified by distillation or other appropriate methods.

Causality Behind the Experimental Choices: The success of the Balz-Schiemann reaction hinges on the stability and relative insolubility of the diazonium tetrafluoroborate intermediate. This allows for its isolation and purification, removing impurities before the final fluorine-incorporation step. The thermal decomposition is a unimolecular process, driven by the entropically favorable release of gaseous nitrogen and boron trifluoride, which makes it a reliable transformation for a wide range of substrates.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. How is fluorine added to Benzene class 11 chemistry CBSE [vedantu.com]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 1,5-Dibromo-2,4-difluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromo-2,4-difluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive solubility profile based on the principle of "like dissolves like" and available data for structurally analogous halogenated aromatic compounds. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in synthesis, purification, and formulation processes.

Introduction: The Significance of this compound

This compound (CAS No: 28342-75-8) is a halogenated aromatic compound with a molecular formula of C₆H₂Br₂F₂. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable and versatile building block in organic synthesis. The presence and position of these halogens influence the molecule's reactivity, electronic properties, and ultimately, its utility in the creation of complex target molecules. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where precise control over reaction conditions and product purification is paramount.

Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective application. Solubility data is crucial for:

-

Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Process Optimization: Designing efficient extraction, washing, and work-up procedures.

-

Purification Strategy: Developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable and effective formulations for final products.

This guide provides the theoretical framework and practical methodologies to empower researchers in making informed decisions regarding solvent selection for this compound.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that a solute will dissolve best in a solvent that has a similar polarity.[1]

-

Solute Analysis (this compound):

-

The core benzene ring is nonpolar.

-

The carbon-fluorine and carbon-bromine bonds are polar due to the high electronegativity of the halogen atoms.

-

However, the symmetrical arrangement of the substituents on the benzene ring may reduce the overall molecular dipole moment.

-

Overall, this compound is best described as a moderately polar to nonpolar compound. It lacks the ability to act as a hydrogen bond donor but can act as a weak hydrogen bond acceptor.

-

-

Solvent Classification and Predicted Solubility:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by O-H or N-H bonds and are strong hydrogen bond donors and acceptors. Due to its largely nonpolar character and inability to donate hydrogen bonds, this compound is expected to have low to negligible solubility in water. Its solubility may be slightly better in alcohols like ethanol and methanol compared to water, but still limited.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have dipole moments but lack O-H or N-H bonds. They are good hydrogen bond acceptors. It is predicted that this compound will exhibit good to high solubility in these solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene, dichloromethane, chloroform): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Given the significant nonpolar character of the benzene ring, this compound is expected to have good to high solubility in these solvents. Halogenated solvents like dichloromethane and chloroform are often excellent solvents for other halogenated compounds.[2]

-

Quantitative Solubility Data

As specific, experimentally-derived quantitative data is not widely available in the literature, the following table is presented as a template for researchers. The "Predicted Solubility" is based on the theoretical profile discussed above and data from analogous compounds like 1-bromo-4-fluorobenzene, which is known to be soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Polar Protic | |||

| Water | Polar Protic | Very Low / Insoluble | Data to be determined |

| Methanol | Polar Protic | Low to Moderate | Data to be determined |

| Ethanol | Polar Protic | Moderate | Data to be determined |

| Polar Aprotic | |||

| Acetone | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| Nonpolar | |||

| Hexane | Nonpolar | Moderate | Data to be determined |

| Toluene | Nonpolar | High | Data to be determined |

| Dichloromethane (DCM) | Halogenated Nonpolar | Very High | Data to be determined |

| Chloroform | Halogenated Nonpolar | Very High | Data to be determined |

| Tetrahydrofuran (THF) | Polar Ether | High | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for determining the solubility of this compound. Adherence to all safety protocols is mandatory.

Safety & Handling Precautions

-

Consult the Safety Data Sheet (SDS) before use. this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: All handling and experiments should be conducted in a well-ventilated chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.

Qualitative Solubility Testing

This rapid method provides a preliminary assessment of solubility, which is useful for initial solvent screening.

Methodology:

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.

-

Solvent Addition: Add approximately 1 mL of a chosen solvent to the corresponding test tube.

-

Solute Addition: Add a small, precisely weighed amount (e.g., ~25 mg) of this compound to the solvent.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observation: Allow the tube to stand for 1-2 minutes. Observe closely for any undissolved solid. A clear solution indicates solubility.

-

Incremental Addition (if soluble): If the solid dissolves completely, add another 25 mg portion and repeat the mixing and observation steps. Continue until undissolved solid remains.

-

Recording Results: Record observations as "Insoluble," "Slightly Soluble," "Soluble," or "Very Soluble" based on the amount of solute that dissolves.

Caption: Workflow for Qualitative Solubility Testing.

Quantitative Solubility Determination (Shake-Flask Method)

This method is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.

Apparatus & Reagents:

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatic shaker bath

-

Vials with PTFE-lined screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (the presence of undissolved solid is essential).

-

To each vial, add a known volume (e.g., 5.0 mL) of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectroscopy.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in scientific research and industrial manufacturing. While specific quantitative data is sparse, a strong predictive understanding can be derived from its molecular structure and the behavior of similar halogenated compounds. This guide provides both the theoretical foundation for such predictions and robust, validated experimental protocols for the precise determination of its solubility in a range of common organic solvents. The generation of this data by the scientific community will facilitate more efficient and effective use of this important chemical intermediate.

References

A Theoretical and Spectroscopic Deep Dive into 1,5-Dibromo-2,4-difluorobenzene: A Computational Guide

Introduction

1,5-Dibromo-2,4-difluorobenzene is a halogenated aromatic compound with significant potential in various fields, including organic synthesis, pharmaceuticals, and materials science.[1] Its specific substitution pattern of bromine and fluorine atoms on the benzene ring gives rise to a unique combination of reactivity, polarity, and intermolecular interaction capabilities. Understanding the molecular structure, vibrational properties, and electronic behavior of this compound at a quantum mechanical level is crucial for predicting its reactivity, designing novel synthetic pathways, and engineering advanced materials.

This in-depth technical guide provides a comprehensive overview of the theoretical calculations that can be employed to elucidate the fundamental properties of this compound. We will delve into the practical application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict its geometry, vibrational spectra (IR and Raman), NMR chemical shifts, and UV-Vis absorption spectra. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and development efforts.

Core Theoretical Framework: The Power of Density Functional Theory

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods are chosen for their excellent balance of computational cost and accuracy in describing electronic structures. The central idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

For halogenated systems like this compound, the choice of the functional is critical. The presence of halogens introduces significant electron correlation and dispersion effects that must be accurately modeled. Functionals like M06-2X, ωB97X/ωB97X-D, and double hybrids like B2PLYP-D are often recommended for their ability to handle non-covalent interactions, which are crucial in understanding potential crystal packing and intermolecular interactions.[2][3][4] For this guide, we will consider the M06-2X functional, which has shown robust performance for main-group thermochemistry and non-covalent interactions.[4]

The selection of a basis set is equally important. A basis set is a set of mathematical functions used to build molecular orbitals. For systems containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is necessary for an accurate description of the electron distribution. The 6-311++G(d,p) basis set is a suitable choice, providing a good compromise between accuracy and computational expense.

Computational Workflow: A Step-by-Step Protocol

A systematic computational investigation of this compound involves a series of interconnected calculations. The following workflow outlines the key steps and the rationale behind each.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1,5-Dibromo-2,4-difluorobenzene with Arylboronic Acids

I have now conducted a second round of searches focusing on the specific substrate 1,5-Dibromo-2,4-difluorobenzene. While I still haven't found a paper detailing the Suzuki coupling of this exact molecule, I have gathered significant information on closely related systems and general principles that are highly relevant.

I have information on:

-

Selective Suzuki coupling of polyhalogenated arenes, including dibromoarenes and fluorinated arenes.

-

The influence of ligands, bases, and solvents on controlling mono- versus diarylation.

-

The general reactivity trend of halogens in Suzuki coupling (I > Br > Cl > F), which is crucial for predicting the behavior of this compound.

-

Protocols for Suzuki coupling of various dibrominated and fluorinated aromatic compounds, which can be adapted for the target molecule.

-

Mechanistic insights into the Suzuki coupling catalytic cycle.

Based on this, I can now construct a comprehensive and detailed application note and protocol. I will use the gathered information to explain the expected reactivity of this compound, propose optimized conditions for both selective mono- and di-arylation, and provide detailed step-by-step protocols with explanations for each choice of reagent and condition. I will also be able to create the required diagrams and tables based on the collected data. Therefore, I have sufficient information to proceed with generating the response without further searches.

Introduction: Strategic Importance of Fluorinated Biaryls

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of biaryl and heteroaryl structures is particularly crucial in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block that allows for the strategic introduction of two aryl groups onto a fluorinated core, leading to the synthesis of novel 1,3-difluoro-2,4,6-triarylbenzene derivatives. This guide provides a comprehensive overview, mechanistic insights, and detailed protocols for the Suzuki coupling of this compound with a range of arylboronic acids, addressing the challenges of selective mono- and di-arylation.

Mechanistic Considerations and Selectivity in Polyhalogenated Arenes

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

For polyhalogenated substrates like this compound, the primary challenge lies in controlling the selectivity of the coupling reaction. The relative reactivity of the carbon-halogen bonds is a key determinant, following the general trend: C–I > C–Br > C–Cl > C–F. In the case of this compound, the C-Br bonds are significantly more reactive than the C-F bonds, meaning the Suzuki coupling will exclusively occur at the bromine positions.

The challenge then becomes achieving selective mono-arylation versus di-arylation . This selectivity is influenced by a delicate interplay of steric and electronic factors, as well as the judicious choice of reaction conditions.

-

Electronic Effects: The fluorine atoms in this compound are strongly electron-withdrawing, which can influence the reactivity of the adjacent C-Br bonds.

-

Steric Hindrance: After the first arylation, the introduction of a bulky aryl group can sterically hinder the oxidative addition at the second C-Br bond, favoring mono-arylation.

-

Reaction Conditions:

-

Stoichiometry: Using a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents) is the most straightforward approach to favor mono-arylation. Conversely, an excess of the boronic acid (≥ 2.2 equivalents) promotes di-arylation.

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition step and influence the stability of the catalytic intermediates, thereby affecting selectivity.[2]

-

Base and Solvent: The base plays a crucial role in the transmetalation step, and the solvent can affect the solubility of reagents and intermediates, influencing reaction rates and selectivity.[3]

-

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of the mono-arylated product by using a slight excess of the arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-arylation of this compound

This protocol is optimized for the synthesis of the di-arylated product by using an excess of the arylboronic acid and a more active catalyst system.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (2.5 mmol, 2.5 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

Cs₂CO₃ (3.0 mmol, 3.0 equiv)

-

Toluene (10 mL)

-

Water (2 mL)

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

-

Solvent Addition: Add degassed toluene and water to the flask.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to obtain the pure di-arylated product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of dibrominated arenes with various arylboronic acids. While specific data for this compound is extrapolated from general principles, these conditions provide a solid starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | Mono-arylated | 70-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | Mono-arylated | 75-90 |

| 3 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | Di-arylated | 65-80 |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | Di-arylated | 70-85 |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use freshly opened or purified catalyst. |

| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poor quality boronic acid | Use high-purity boronic acid; consider using the corresponding boronate ester. | |

| Formation of homocoupled biaryl byproduct | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |

| Dehalogenation (replacement of Br with H) | Presence of protic impurities; certain bases | Use anhydrous solvents and reagents; consider a weaker base like K₃PO₄. |

| Incomplete conversion to di-arylated product | Insufficient boronic acid or reaction time | Increase the equivalents of boronic acid and/or prolong the reaction time. |

| Steric hindrance | For bulky arylboronic acids, a more active catalyst system (e.g., with a more electron-rich ligand) may be required. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids provides a versatile and powerful route to novel fluorinated biaryl and triaryl compounds. By carefully controlling the reaction stoichiometry and selecting the appropriate catalyst system, base, and solvent, researchers can achieve high selectivity for either mono- or di-arylation. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of these valuable compounds, enabling further exploration in drug discovery and materials science.

References

Sonogashira Coupling of 1,5-Dibromo-2,4-difluorobenzene: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the Sonogashira cross-coupling reaction as applied to 1,5-Dibromo-2,4-difluorobenzene. This substrate is a key building block for the synthesis of fluorinated poly(phenylene-ethynylene)s (PPEs) and other conjugated materials relevant to organic electronics and materials science. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide detailed, field-proven protocols for both traditional copper-catalyzed and modern copper-free conditions. This document is intended for researchers, chemists, and materials scientists engaged in the synthesis of complex organic molecules and polymers.

Introduction: The Significance of the Sonogashira Coupling

The Sonogashira reaction, first reported in 1975, is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups, making it a cornerstone of modern organic synthesis.[1][2] Its applications are extensive, spanning the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3]

The substrate, this compound, is a particularly valuable monomer. The two bromine atoms allow for sequential or double coupling reactions, enabling the construction of linear conjugated polymers. The fluorine substituents enhance the electron-accepting properties of the aromatic ring, which can be used to tune the electronic and photophysical characteristics of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4][5]

The Reaction Mechanism: A Tale of Two Catalytic Cycles

Understanding the Sonogashira coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[6][7]

-

The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1] The subsequent key step is transmetalation, where the acetylide group is transferred from copper to the palladium center. The cycle concludes with reductive elimination, which forms the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[1][8]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the formation of the key acetylide intermediate.[9] The base in the reaction deprotonates the terminal alkyne, and the resulting acetylide anion coordinates with the copper(I) salt (typically CuI) to form a copper acetylide species.[10] This copper acetylide is more reactive than the free acetylide and readily participates in the transmetalation step with the palladium complex.[1]

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Optimizing Reaction Conditions for this compound

The reactivity of aryl bromides is lower than that of aryl iodides, often necessitating slightly higher temperatures or more active catalyst systems.[1] The electronic properties of this compound (electron-withdrawing fluorine atoms) promote the oxidative addition step, which is beneficial for the reaction.[11]

Key Experimental Parameters

-

Palladium Catalyst (Pre-catalyst): Pd(II) sources like Pd(PPh₃)₂Cl₂ are air-stable and commonly used. They are reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1] Air-stable Pd(0) sources like Pd(PPh₃)₄ can also be used directly but require more careful handling. For challenging couplings, more electron-rich and bulky phosphine ligands can improve catalytic activity.[6][12]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary drawback is the promotion of oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[7][13] This side reaction is particularly problematic when the alkyne is valuable or when purification is difficult.

-

Base: An amine base is crucial. It serves two main purposes: deprotonating the terminal alkyne and neutralizing the hydrohalic acid (HBr) formed during the catalytic cycle.[9] Common choices include triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) .

-

Solvent: The choice of solvent is critical for solubility and reaction temperature. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are frequently used. For higher temperatures, toluene or 1,4-dioxane are suitable options.

-

Copper-Free Conditions: To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[12][13] These methods often require a stronger base (e.g., an inorganic base like Cs₂CO₃ or an amine like piperidine) and sometimes more sophisticated palladium/ligand systems to facilitate the direct reaction between the palladium complex and the acetylide.[6][14]

Table 1: Comparison of Typical Sonogashira Reaction Conditions for Aryl Bromides

| Parameter | Condition A: Classic Cu-Catalyzed | Condition B: Copper-Free | Rationale & Key Considerations |

| Substrate | This compound | This compound | Aryl bromides are moderately reactive; fluorine groups are activating. |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Terminal Alkyne (e.g., Phenylacetylene) | Stoichiometry is key; a slight excess (2.2-2.5 eq.) is used for double coupling. |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | (AllylPdCl)₂ / P(t-Bu)₃ (1-2 mol%) | Condition B uses a more active, bulky ligand catalyst system to facilitate the copper-free pathway.[13] |

| Cu Co-catalyst | CuI (1-5 mol%) | None | Omission of copper prevents alkyne homocoupling but may require more rigorous conditions.[7] |

| Base | Et₃N or i-Pr₂NH (2-4 eq.) | Piperidine or TBAA (2-3 eq.) | Stronger amines or alternative bases are often needed in copper-free systems.[14] |

| Solvent | THF or Toluene | DMF or NMP | Solvent choice depends on temperature requirements and reagent solubility. |

| Temperature | 50 - 80 °C | Room Temp to 60 °C | Copper-free systems with highly active catalysts can sometimes run at milder temperatures.[12] |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst and homocoupling.[9] |

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be conducted under an inert atmosphere.

Protocol 1: Standard Copper-Catalyzed Double Sonogashira Coupling

This protocol is a robust starting point for the synthesis of a disubstituted product.

Materials:

-

This compound (1.0 mmol)

-

Terminal Alkyne (e.g., Phenylacetylene) (2.2 mmol, 2.2 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Degassed Triethylamine (Et₃N) (4.0 mmol, 4.0 eq.)

-